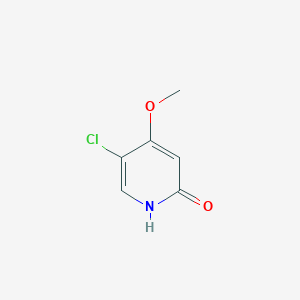

Gimeracil Impurity 7

Beschreibung

BenchChem offers high-quality Gimeracil Impurity 7 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Gimeracil Impurity 7 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-chloro-4-methoxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2/c1-10-5-2-6(9)8-3-4(5)7/h2-3H,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNPMVTNVDGRIIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)NC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Complex Landscape of Gimeracil-Related Compounds: A Technical Guide to "Gimeracil Impurity 7"

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gimeracil, a critical component in combination cancer therapies, enhances the efficacy of fluoropyrimidine-based drugs by inhibiting dihydropyrimidine dehydrogenase (DPD)[1][2][3]. The rigorous quality control of Gimeracil active pharmaceutical ingredients (APIs) necessitates a deep understanding of its impurity profile. This technical guide provides an in-depth analysis of the chemical identity, properties, and analytical considerations for compounds referred to as "Gimeracil Impurity 7." Investigation reveals that this designation is commonly associated with two distinct chemical entities: 5-chloro-4-methoxypyridin-2(1H)-one (CAS: 1227600-22-7) and 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS: 147619-40-7) . This guide will elucidate the chemical nature of both compounds, their relationship to Gimeracil, and provide technical information for their identification and control.

Introduction to Gimeracil and the Imperative of Impurity Profiling

Gimeracil, with the chemical name 5-chloro-2,4-dihydroxypyridine, is a DPD inhibitor that prevents the degradation of 5-fluorouracil (5-FU), a widely used chemotherapeutic agent[2][3]. By blocking DPD, Gimeracil increases the bioavailability and prolongs the half-life of 5-FU, thereby enhancing its antitumor activity and allowing for lower doses to be administered, which can reduce side effects[2][3][4]. Gimeracil is a key component of the oral anticancer drug Teysuno™ (also known as TS-1), which is a combination of Tegafur (a prodrug of 5-FU), Gimeracil, and Oteracil[5].

The synthesis and storage of Gimeracil can lead to the formation of impurities, which can impact the safety and efficacy of the final drug product. Regulatory bodies such as the International Council for Harmonisation (ICH) have established stringent guidelines for the identification, qualification, and control of impurities in new drug substances and products[6][7]. Therefore, a thorough understanding of the potential impurities associated with Gimeracil is paramount for drug development and manufacturing.

The nomenclature "Gimeracil Impurity 7" has been inconsistently applied in scientific literature and by chemical suppliers, leading to potential confusion. This guide aims to clarify this ambiguity by providing a detailed examination of the two primary compounds associated with this name.

Gimeracil Impurity 7: A Tale of Two Structures

Our comprehensive review of chemical databases and supplier information indicates that "Gimeracil Impurity 7" most frequently refers to two distinct molecules. The following sections will treat each compound individually to provide clear and unambiguous technical information.

Compound A: 5-chloro-4-methoxypyridin-2(1H)-one

This compound is a plausible process-related impurity or degradation product of Gimeracil, where one of the hydroxyl groups has been methylated.

Below is a summary of the key chemical properties of 5-chloro-4-methoxypyridin-2(1H)-one.

| Property | Value | Source(s) |

| IUPAC Name | 5-chloro-4-methoxypyridin-2(1H)-one | [8][9] |

| Synonyms | Methoxy Gimeracil, Gimeracil Imp. 7 | [8] |

| CAS Number | 1227600-22-7 | [8][9][10][11][12] |

| Molecular Formula | C6H6ClNO2 | [8][9][10][12] |

| Molecular Weight | 159.57 g/mol | [8][9][12] |

| Appearance | Solid | [10] |

| pKa (Predicted) | 9.02 ± 0.10 | [8] |

The structure of 5-chloro-4-methoxypyridin-2(1H)-one is closely related to Gimeracil, differing only by the presence of a methyl group on the oxygen at the 4-position. This suggests it could arise during the synthesis of Gimeracil if methylated starting materials are used or if a methylating agent is present. It could also potentially form as a degradation product under certain conditions.

Caption: Structural relationship between Gimeracil and Compound A.

For the identification and quantification of 5-chloro-4-methoxypyridin-2(1H)-one in Gimeracil samples, high-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) is the method of choice. A typical protocol would involve:

Exemplary HPLC Method for Impurity Profiling:

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where both Gimeracil and the impurity have significant absorbance.

-

Standard Preparation: A reference standard of 5-chloro-4-methoxypyridin-2(1H)-one is required for positive identification (based on retention time) and accurate quantification.

Suppliers of this reference standard often provide a Certificate of Analysis (CoA) with characterization data from techniques such as 1H NMR, Mass Spectrometry, and HPLC purity analysis[1][10].

Compound B: 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile

This compound is identified as a key intermediate in some synthetic routes of Gimeracil[13][14]. Its presence in the final API would indicate an incomplete reaction or inadequate purification.

The key chemical properties of 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 5-chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile | [15] |

| Synonyms | 3-Cyano Gimeracil Methyl Ether | [16] |

| CAS Number | 147619-40-7 | [13][14][15][16][17][18] |

| Molecular Formula | C7H5ClN2O2 | [15][16][17][18] |

| Molecular Weight | 184.58 g/mol | [15][16][18] |

| Appearance | White powder | [14] |

This compound serves as a precursor in certain Gimeracil synthesis pathways. The nitrile and methoxy groups are subsequently removed to yield the final Gimeracil structure.

Caption: Synthetic relationship between Compound B and Gimeracil.

A described synthesis of Gimeracil involves the conversion of this intermediate[14].

Exemplary Synthetic Step:

-

Starting Material: 3-cyano-4-methoxy-2(1H)-pyridinone is reacted with a chlorinating agent, such as sulfonyl chloride, in a suitable solvent like glacial acetic acid to produce 5-chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile[14].

-

Conversion to Gimeracil: The resulting intermediate (Compound B) can then be further processed to yield Gimeracil.

Similar to Compound A, HPLC is the recommended technique for detecting and quantifying Compound B in Gimeracil. The analytical method would be comparable, but the retention time would be distinct.

Considerations for Analytical Method Development:

-

The method should be capable of separating Gimeracil, Compound A, Compound B, and other potential impurities.

-

Forced degradation studies on Gimeracil can help to identify potential degradation products and ensure the analytical method is stability-indicating.

-

Reference standards for all potential impurities are essential for method validation and routine quality control[15][17].

Regulatory Perspective and Control Strategy

From a regulatory standpoint, any impurity in a drug substance must be controlled within acceptable limits. The control strategy for "Gimeracil Impurity 7" will depend on which compound is identified and its potential source.

-

If Compound A (5-chloro-4-methoxypyridin-2(1H)-one) is identified as a process impurity or degradation product, its limits should be established based on ICH Q3A/B guidelines, which may require toxicological qualification if present above a certain threshold[6][7].

-

If Compound B (5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile) is present, it is considered a synthetic intermediate. Its presence in the final API would indicate a failure of the purification process, and it should be controlled to very low levels.

A robust control strategy involves:

-

A thorough understanding of the Gimeracil manufacturing process to identify potential sources of impurities.

-

The development and validation of a specific and sensitive analytical method for the detection and quantification of all potential impurities.

-

Setting appropriate specifications for each identified and unidentified impurity in the Gimeracil drug substance.

Conclusion

The term "Gimeracil Impurity 7" is ambiguous and has been used to refer to at least two distinct chemical compounds: 5-chloro-4-methoxypyridin-2(1H)-one and 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile. For researchers and professionals in drug development, it is crucial to be aware of this ambiguity and to use specific chemical names and CAS numbers for clarity. A comprehensive impurity control strategy for Gimeracil must consider the potential presence of both of these compounds, as well as other process-related impurities and degradation products. The use of qualified reference standards and validated analytical methods is essential to ensure the quality, safety, and efficacy of Gimeracil-containing drug products.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advancing Pharmaceutical Research with 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile. Retrieved from [Link]

-

SynZeal. (n.d.). Gimeracil Impurity 7 | 147619-40-7. Retrieved from [Link]

-

Hubei Moxin Biotechnology Co., Ltd. (n.d.). Gimeracil Impurity 7, CasNo.1227600-22-7. Retrieved from [Link]

-

ACS Publications. (2013). Discovery of 5-Chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an Antidiabetic Clinical Candidate Targeting GPR119. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 147619-40-7 | Product Name : 3-Cyano Gimeracil Methyl Ether. Retrieved from [Link]

-

CATO. (n.d.). 147619-40-7. Retrieved from [Link]

-

PubChem. (n.d.). Gimeracil. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Gimeracil?. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of Substituted Pyridines Via Regiocontrolled [4 + 2] Cycloadditions of Oximinosulfonates: Methyl 5-Methylpyridine-2-Carboxylate. Retrieved from [Link]

-

Therapeutic Goods Administration (TGA). (2013). Complying with requirements relating to impurities in prescription medicines. Retrieved from [Link]

-

PubChem. (n.d.). Gimeracil mixture with oteracil potassium and tegafur. Retrieved from [Link]

- Google Patents. (n.d.). CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H).

- Google Patents. (n.d.). CN103360307B - Preparation method of 5-chloro-2,4-dihydroxypyridine.

- Google Patents. (n.d.). WO2020178175A1 - Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).

-

National Institutes of Health (NIH). (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

-

U.S. Food and Drug Administration (FDA). (2006). Q3B(R) Impurities in New Drug Products (Revision 3). Retrieved from [Link]

-

European Medicines Agency (EMA). (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

-

PubMed. (n.d.). 4-(3-Chloro-4-methoxybenzyl)aminophthalazines: synthesis and inhibitory activity toward phosphodiesterase 5. Retrieved from [Link]

- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

Sources

- 1. Gimeracil Impurities Manufacturers & Suppliers - Daicel Pharma Standards [dev.daicelpharmastandards.com]

- 2. Gimeracil | C5H4ClNO2 | CID 54679224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Gimeracil? [synapse.patsnap.com]

- 4. CN103360307B - Preparation method of 5-chloro-2,4-dihydroxypyridine - Google Patents [patents.google.com]

- 5. Gimeracil mixture with oteracil potassium and tegafur | C17H15ClFKN6O9 | CID 54715158 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Q3B(R) Impurities in New Drug Products (Revision 3) | FDA [fda.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Page loading... [wap.guidechem.com]

- 9. tlcstandards.com [tlcstandards.com]

- 10. Gimeracil Impurity 7, CasNo.1227600-22-7 Hubei Moxin Biotechnology Co., Ltd China (Mainland) [moxinshengwu.lookchem.com]

- 11. Gimeracil Impurity 7 | 1227600-22-7 [chemicalbook.com]

- 12. labmix24.com [labmix24.com]

- 13. nbinno.com [nbinno.com]

- 14. 147619-40-7 | CAS DataBase [m.chemicalbook.com]

- 15. Gimeracil Impurity 7 | 147619-40-7 | SynZeal [synzeal.com]

- 16. pharmaffiliates.com [pharmaffiliates.com]

- 17. Gimeracil Impurity 7 - SRIRAMCHEM [sriramchem.com]

- 18. 147619-40-7 | | CATO参考物质 [en.cato-chem.com]

An In-depth Technical Guide to Gimeracil Impurity 7

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Gimeracil Impurity 7, a substance of relevance in the quality control and regulatory assessment of the active pharmaceutical ingredient (API) Gimeracil. As a critical component in certain cancer therapies, understanding the impurity profile of Gimeracil is paramount to ensuring its safety and efficacy. This document delves into the chemical identity, potential formation pathways, and analytical methodologies for the detection and quantification of Gimeracil Impurity 7, offering a valuable resource for professionals in the pharmaceutical sciences.

Introduction to Gimeracil and the Imperative of Impurity Profiling

Gimeracil is a pyridine derivative that plays a crucial role in specific cancer treatments by enhancing the efficacy of fluoropyrimidine-based drugs.[1] Its primary mechanism of action is the inhibition of the enzyme dihydropyrimidine dehydrogenase (DPD), which is responsible for the degradation of 5-fluorouracil (5-FU), a common chemotherapeutic agent.[1][2] By blocking DPD, Gimeracil increases the bioavailability and prolongs the half-life of 5-FU, thereby augmenting its antitumor activity.[2] Gimeracil is a component of the combination drug Teysuno (also known as S-1), which is used in the treatment of advanced gastric cancer, among other malignancies.[1][3]

The synthesis and storage of any API, including Gimeracil, can lead to the formation of impurities.[1] These impurities can arise from various sources, such as starting materials, intermediates, side reactions, or degradation of the API itself. The presence of impurities, even in minute quantities, can potentially impact the quality, safety, and efficacy of the final drug product. Therefore, rigorous impurity profiling—the identification and quantification of all impurities—is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide. This guide focuses on a specific impurity, Gimeracil Impurity 7, providing detailed information for its management.

Unraveling the Identity of Gimeracil Impurity 7

It is important to note that the designation "Gimeracil Impurity 7" has been associated with multiple chemical entities by various commercial suppliers of reference standards. This can create ambiguity for researchers. The most frequently cited and well-characterized compound referred to as Gimeracil Impurity 7 is 5-Chloro-4-methoxy-2(1H)-pyridinone . This guide will primarily focus on this compound.

However, for the sake of comprehensiveness, it is worth mentioning other substances that have also been labeled as Gimeracil Impurity 7. These include compounds with CAS numbers 147619-40-7 (Molecular Formula: C7H5ClN2O2) and 17902-24-8 (Molecular Formula: C8H9ClN2O3).[4][5] Researchers are advised to verify the specific chemical structure and CAS number of any reference standard they procure.

Physicochemical Properties of 5-Chloro-4-methoxy-2(1H)-pyridinone

The core properties of 5-Chloro-4-methoxy-2(1H)-pyridinone are summarized in the table below:

| Property | Value | Source |

| Chemical Name | 5-Chloro-4-methoxy-2(1H)-pyridinone | [1] |

| Synonyms | Methoxy Gimeracil, Gimeracil Imp. 7 | [6] |

| CAS Number | 1227600-22-7 | [1][6][7][8][9][10] |

| Molecular Formula | C6H6ClNO2 | [1][6][7][10] |

| Molecular Weight | 159.57 g/mol | [1][6][10] |

| Appearance | Solid | [7] |

| Purity | Typically available as ≥95% or ≥98%+ | [7] |

Potential Formation Pathways

Impurities in an API can be process-related or degradation-related. While the specific synthetic route leading to the formation of 5-Chloro-4-methoxy-2(1H)-pyridinone as a process impurity is proprietary to manufacturers, its formation as a degradation product is a significant consideration. Studies on the forced degradation of Gimeracil have shown that it is particularly susceptible to oxidative stress.[11][12] This suggests that Gimeracil Impurity 7 could potentially arise from the oxidation and subsequent modification of the Gimeracil molecule.

Gimeracil's structure contains a hydroxypyridine core, which can be a target for oxidative attack. The formation of a methoxy group from a hydroxy group is a plausible transformation under certain conditions, potentially involving methylation reactions with residual solvents or reagents.

Below is a conceptual diagram illustrating a possible degradation pathway for the formation of Gimeracil Impurity 7.

Caption: Conceptual pathway for the formation of Gimeracil Impurity 7.

Analytical Methodologies for Detection and Quantification

The control of impurities relies on robust analytical methods for their detection and quantification. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common techniques for analyzing Gimeracil and its impurities.[11][13][14] A stability-indicating analytical method should be capable of separating the main API from all its potential impurities and degradation products.

Experimental Protocol: HPLC-UV Method for Gimeracil Impurity 7

The following is a representative, detailed protocol for the analysis of Gimeracil Impurity 7. This protocol is based on established methods for Gimeracil and its degradation products and should be validated for its intended use.

Objective: To separate and quantify Gimeracil Impurity 7 from Gimeracil in a drug substance or product.

Instrumentation:

-

HPLC system with a UV detector

-

Data acquisition and processing software

Materials:

-

Gimeracil reference standard

-

Gimeracil Impurity 7 (5-Chloro-4-methoxy-2(1H)-pyridinone) reference standard

-

Acetonitrile (HPLC grade)

-

Formic acid (AR grade)

-

Water (HPLC grade)

-

Sample of Gimeracil API or drug product

Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Column | C18, 4.6 x 150 mm, 3.5 µm | | Mobile Phase A | 0.1% Formic acid in Water | | Mobile Phase B | Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 10 | | | 20 | 80 | | | 25 | 80 | | | 26 | 10 | | | 30 | 10 | | Flow Rate | 1.0 mL/min | | Column Temperature | 25 °C | | Injection Volume | 10 µL | | Detector Wavelength | To be determined based on the UV spectra of Gimeracil and the impurity (typically in the range of 210-300 nm) |

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of Gimeracil reference standard (e.g., 1 mg/mL) in a suitable diluent (e.g., 50:50 water:acetonitrile).

-

Prepare a stock solution of Gimeracil Impurity 7 reference standard (e.g., 0.1 mg/mL) in the same diluent.

-

From the stock solutions, prepare working standard solutions at appropriate concentrations for calibration.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the Gimeracil API or drug product in the diluent to achieve a known concentration (e.g., 1 mg/mL).

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Record the chromatograms and identify the peaks corresponding to Gimeracil and Gimeracil Impurity 7 based on their retention times.

-

Quantify the amount of Gimeracil Impurity 7 in the sample using the calibration curve generated from the standard solutions.

-

Analytical Workflow Diagram

The following diagram illustrates the general workflow for the analysis of Gimeracil Impurity 7.

Caption: General workflow for the analysis of Gimeracil Impurity 7.

Impact on Drug Quality and Safety

-

Altered Efficacy: The impurity may have a pharmacological effect that interferes with the action of the API.

-

Toxicity: The impurity itself may be toxic, even at low levels.

-

Instability: The impurity may affect the stability of the drug product, leading to further degradation and a decrease in shelf life.

Regulatory agencies such as the International Council for Harmonisation (ICH) have established guidelines (e.g., ICH Q3A/B) that set thresholds for the reporting, identification, and qualification of impurities. For any impurity found above the identification threshold, its structure must be elucidated. If it exceeds the qualification threshold, its safety must be established through toxicological studies. Therefore, having a well-characterized reference standard and a validated analytical method for Gimeracil Impurity 7 is essential for manufacturers of Gimeracil to ensure regulatory compliance and patient safety.

Conclusion

Gimeracil Impurity 7, identified as 5-Chloro-4-methoxy-2(1H)-pyridinone, is a relevant impurity in the manufacturing and quality control of Gimeracil. A thorough understanding of its chemical properties, potential formation pathways, and analytical methodologies is crucial for pharmaceutical scientists and drug development professionals. The implementation of robust analytical techniques, such as the HPLC method detailed in this guide, is fundamental to ensuring that Gimeracil and its formulated products meet the stringent quality and safety standards required for pharmaceuticals. Continuous research and data sharing on the toxicological profile of such impurities will further contribute to the safe and effective use of Gimeracil-containing therapies.

References

-

Hubei Moxin Biotechnology Co., Ltd. (n.d.). Gimeracil Impurity 7, CasNo.1227600-22-7. LookChem. Retrieved from [Link]

- Parmar, R., Rajput, S., & Mohan, A. (2025). Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil.

-

Density Pharmachem. (n.d.). Gimeracil Impurity 7. Retrieved from [Link]

-

Wikipedia. (2023, December 28). Tegafur/gimeracil/oteracil. Retrieved from [Link]

-

Parmar, R., Rajput, S., & Mohan, A. (2025). Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. Scientific Research Publishing. Retrieved from [Link]

-

Patsnap. (2024, July 17). What is the mechanism of Gimeracil? Synapse. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form. National Library of Medicine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Gimeracil. PubChem. Retrieved from [Link]

-

Impact Factor. (2024, August 31). UPLC-MS/MS Method Development and Validation of Tegafur, Gimeracil, and Oteracil in Rat Plasma and its Application for. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). GIMERACIL. Retrieved from [Link]

-

Gu, Y., et al. (2009). Simultaneous Determination of Tegafur and Gimeracil in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry. Analytical Sciences, 25(10), 1211-1215. Retrieved from [Link]

Sources

- 1. Gimeracil Impurities Manufacturers & Suppliers - Daicel Pharma Standards [dev.daicelpharmastandards.com]

- 2. What is the mechanism of Gimeracil? [synapse.patsnap.com]

- 3. Tegafur/gimeracil/oteracil - Wikipedia [en.wikipedia.org]

- 4. Gimeracil Impurity 7 - SRIRAMCHEM [sriramchem.com]

- 5. densitypharmachem.com [densitypharmachem.com]

- 6. guidechem.com [guidechem.com]

- 7. Gimeracil Impurity 7, CasNo.1227600-22-7 Hubei Moxin Biotechnology Co., Ltd China (Mainland) [moxinshengwu.lookchem.com]

- 8. clearsynth.com [clearsynth.com]

- 9. Gimeracil Impurity 7 | 1227600-22-7 [chemicalbook.com]

- 10. labmix24.com [labmix24.com]

- 11. Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil [scirp.org]

- 12. scirp.org [scirp.org]

- 13. Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Synthesis of 5-Chloro-4-methoxy-2(1H)-pyridinone

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Pyridinone Scaffolds

Pyridinone-based molecular architectures are cornerstones in modern medicinal chemistry, serving as privileged scaffolds in a multitude of therapeutic agents.[1] Their unique electronic properties and capacity for hydrogen bonding allow them to interact with a wide array of biological targets. The subject of this guide, 5-Chloro-4-methoxy-2(1H)-pyridinone, is a particularly valuable intermediate, most notably as a key building block in the synthesis of Perampanel, a selective, non-competitive AMPA receptor antagonist used in the treatment of epilepsy. An efficient, scalable, and well-understood synthesis of this intermediate is therefore paramount for pharmaceutical research and development. This guide provides a detailed examination of its synthesis, grounded in mechanistic principles and practical, validated protocols.

Part 1: Retrosynthetic Analysis and Strategy Selection

The most direct and industrially scalable approach to 5-Chloro-4-methoxy-2(1H)-pyridinone begins with the commercially available starting material, 2,5-dichloro-4-methoxypyridine. The core transformation relies on the selective hydrolysis of the chlorine atom at the C2 position of the pyridine ring to a hydroxyl group, which then tautomerizes to the more stable pyridinone form.

This strategy is advantageous due to:

-

High Atom Economy: It is a direct conversion with minimal byproduct formation.

-

Starting Material Availability: 2,5-dichloro-4-methoxypyridine is a readily accessible starting material.

-

Robustness: The reaction is typically high-yielding and reproducible.

The overall synthetic transformation is depicted below:

Caption: General synthetic scheme for 5-Chloro-4-methoxy-2(1H)-pyridinone.

Part 2: Mechanistic Deep Dive: The Rationale Behind Selective Hydrolysis

The key to this synthesis is the regioselective substitution of the C2-chloro group over the C5-chloro group. This selectivity is a direct consequence of the electronic nature of the pyridine ring. The nitrogen atom is highly electronegative, exerting an electron-withdrawing inductive and mesomeric effect. This effect is most pronounced at the α- (C2, C6) and γ- (C4) positions, rendering them electrophilic and thus susceptible to nucleophilic attack.

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, specifically through an addition-elimination pathway.

Acid-Catalyzed Mechanism:

-

Protonation: The pyridine nitrogen is protonated by the acid catalyst (e.g., H₂SO₄), which significantly enhances the electrophilicity of the ring, further activating the C2 position.

-

Nucleophilic Attack: A water molecule acts as the nucleophile, attacking the electron-deficient C2 carbon. This forms a tetrahedral intermediate, often referred to as a Meisenheimer complex.

-

Elimination: The chloride ion is eliminated as a leaving group, and the aromaticity of the ring is restored.

-

Deprotonation: A final deprotonation step yields the 2-hydroxypyridine tautomer, which rapidly equilibrates to the more thermodynamically stable 2-pyridinone form.

The C5 position is significantly less activated towards nucleophilic attack, ensuring the high selectivity of the reaction.

Part 3: Field-Validated Experimental Protocol

This protocol outlines a robust procedure for the synthesis of 5-Chloro-4-methoxy-2(1H)-pyridinone. It is designed for reproducibility and safety.

Materials & Reagents:

| Reagent/Material | Grade | Supplier |

| 2,5-Dichloro-4-methoxypyridine | ≥98% | Commercial Source |

| Sulfuric Acid (H₂SO₄) | 95-98% (Concentrated) | Laboratory Grade |

| Sodium Hydroxide (NaOH) | Pellets or 50% aq. soln. | Laboratory Grade |

| Deionized Water | N/A | In-house |

| Ethanol (EtOH) | Reagent Grade | Laboratory Grade |

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Thermometer or thermocouple

-

Overhead or magnetic stirrer

-

Heating mantle

-

Buchner funnel and filtration flask

-

Standard laboratory glassware

Step-by-Step Methodology:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a stirrer, reflux condenser, and thermometer, add 2,5-dichloro-4-methoxypyridine (1.0 eq).

-

Reagent Addition: Slowly and with caution, add a 70-80% aqueous solution of sulfuric acid (e.g., 4-5 volumes). The addition is exothermic and should be controlled.

-

Heating: Heat the reaction mixture to 120-130°C and maintain this temperature for 4-6 hours. The reaction progress can be monitored by TLC or HPLC analysis.

-

Work-up - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture over crushed ice with stirring.

-

Neutralization & Precipitation: Slowly add a 50% aqueous solution of sodium hydroxide to the quenched mixture to neutralize the acid. Adjust the pH to approximately 6-7. The product will precipitate as a solid.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the filter cake thoroughly with cold deionized water to remove any inorganic salts.

-

Drying: Dry the product under vacuum at 50-60°C to a constant weight. The product is typically obtained as a white to off-white solid.

-

Purification (Optional): If required, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Part 4: Data Summary and Characterization

| Parameter | Expected Value/Observation |

| Typical Yield | 90-98% |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₆H₆ClNO₂ |

| Molecular Weight | 159.57 g/mol |

| Melting Point | 195-200 °C |

| ¹H NMR | Consistent with the structure |

| Purity (HPLC) | >99% (after purification) |

Part 5: Safety and Handling

-

Corrosive Reagents: Concentrated sulfuric acid and sodium hydroxide are highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Exothermic Processes: The dilution of sulfuric acid and the acid-base neutralization are highly exothermic. Perform these steps slowly and with adequate cooling (e.g., ice bath) to prevent uncontrolled temperature increases.

-

General Handling: Avoid inhalation of dust from the solid product. Use in a well-ventilated area.

Part 6: Conclusion

The synthesis of 5-Chloro-4-methoxy-2(1H)-pyridinone via selective acid-catalyzed hydrolysis of 2,5-dichloro-4-methoxypyridine is a highly efficient and reliable method. A thorough understanding of the underlying SNAr mechanism provides the rationale for the reaction's high regioselectivity and informs the choice of reaction conditions. The protocol detailed herein is robust and scalable, providing a solid foundation for the production of this critical pharmaceutical intermediate.

References

- Schmieder, H.; Abeln, J. Supercritical Water Oxidation: State of the Art. Chem. Eng. Technol.1999, 22(11), 903-908.

- United States Patent Office. Preparation of quinoline compounds. US2504875A.

- PubChem. 2-Chloropyridine.

- Google Patents. Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). EP3935045B1.

- Google Patents. Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H). CN113474332A.

- Google Patents. Preparation method of 5-chloro-2,4-dihydroxypyridine. CN103360307B.

- Mongin, F., et al. Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me(2)N(CH(2))(2)OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Org Lett.2000, 2(6), 803-805.

- Wikipedia. 2-Chloropyridine.

- National Toxicology Program. 2-Chloropyridine.

- World Intellectual Property Organization. Raf Inhibitor Compounds. WO 2013/134298 A1.

- Google Patents. Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h). WO2020178175A1.

- New Drug Approvals. Perampanel.

- ECHEMI.

- National Institutes of Health. CoII-catalysed synthesis of N-(4-methoxyphenyl)-5-(pyridin-4-yl)

Sources

Navigating Ambiguity: A Technical Guide to the Spectroscopic Identification of Gimeracil Impurity 7

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Defining Gimeracil Impurity 7

In the landscape of pharmaceutical development, the precise identification and characterization of impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Gimeracil, an inhibitor of dihydropyrimidine dehydrogenase used to enhance the efficacy of fluoropyrimidine-based chemotherapies, is no exception. However, the process of profiling its impurities presents a significant analytical challenge, exemplified by the entity designated as "Gimeracil Impurity 7."

A survey of commercial suppliers of pharmaceutical reference standards reveals a critical discrepancy: the name "Gimeracil Impurity 7" is attributed to two distinct chemical structures. This ambiguity necessitates a meticulous and informed approach from any researcher tasked with its identification and quantification. This guide, therefore, deviates from a simple presentation of data. Instead, it offers a framework for the spectroscopic elucidation of both potential candidates for Gimeracil Impurity 7, providing the foundational principles for their identification via Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

The two potential structures for Gimeracil Impurity 7 are:

-

Candidate A: 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile

-

Candidate B: 5-Chloro-4-methoxy-2(1H)-pyridinone

This guide will address each candidate separately, detailing the expected spectroscopic data for each and the rationale behind these predictions.

Candidate A: 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile

This compound is identified by some suppliers as Gimeracil Impurity 7.[1][2] Its structural and molecular details are summarized below.

| Property | Value |

| Chemical Name | 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile |

| CAS Number | 147619-40-7 |

| Molecular Formula | C₇H₅ClN₂O₂ |

| Molecular Weight | 184.58 g/mol |

Chemical Structure

Caption: Structure of 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile.

Predicted Spectroscopic Data

The proton NMR spectrum is expected to be relatively simple, with two key signals:

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.5 - 8.0 | Singlet | 1H | Pyridinone CH | The single proton on the pyridinone ring is deshielded by the adjacent electronegative nitrogen and the ring system. |

| ~ 3.8 - 4.2 | Singlet | 3H | Methoxy (OCH₃) | Protons of the methoxy group will appear as a singlet, with a typical chemical shift for such a functional group. |

| ~ 10.0 - 12.0 | Broad Singlet | 1H | Amide NH | The amide proton is expected to be a broad singlet and may be exchangeable with D₂O. Its chemical shift can be highly variable. |

The carbon NMR spectrum will provide key information about the carbon skeleton:

| Predicted Shift (ppm) | Assignment | Rationale |

| ~ 160 - 165 | Carbonyl (C=O) | The carbonyl carbon of the pyridinone ring will be significantly downfield. |

| ~ 155 - 160 | C-O (methoxy) | The carbon attached to the methoxy group will be deshielded. |

| ~ 140 - 145 | C-Cl | The carbon bonded to chlorine will also be deshielded. |

| ~ 120 - 125 | CH (pyridinone) | The protonated carbon of the ring. |

| ~ 115 - 120 | Nitrile (C≡N) | The carbon of the nitrile group has a characteristic chemical shift in this region. |

| ~ 90 - 95 | C-CN | The quaternary carbon to which the nitrile is attached. |

| ~ 55 - 60 | Methoxy (OCH₃) | The carbon of the methoxy group will appear in the typical upfield region for sp³ hybridized carbons bonded to oxygen. |

Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

| m/z Value | Assignment | Rationale |

| ~ 184.0 / 186.0 | [M]+ / [M+2]+ | The molecular ion peak. The presence of a chlorine atom will result in a characteristic isotopic pattern with the [M+2]+ peak having approximately one-third the intensity of the [M]+ peak. |

| Other fragments | Fragmentation products | Expect losses of CO, CH₃, and Cl, leading to various fragment ions that can help to confirm the structure. |

The IR spectrum will show characteristic absorption bands for the functional groups present.

| Wavenumber (cm⁻¹) | Assignment | Rationale |

| ~ 3200 - 3400 | N-H stretch | A broad absorption due to the amide N-H bond. |

| ~ 2220 - 2260 | C≡N stretch | A sharp, medium intensity peak characteristic of a nitrile group. |

| ~ 1650 - 1680 | C=O stretch (amide) | A strong absorption for the carbonyl group of the cyclic amide (pyridinone). |

| ~ 1550 - 1600 | C=C stretch | Aromatic/ring C=C stretching vibrations. |

| ~ 1200 - 1250 | C-O stretch (asymmetric) | Stretching vibration of the aryl-ether bond. |

| ~ 1000 - 1050 | C-O stretch (symmetric) | |

| ~ 700 - 800 | C-Cl stretch | The carbon-chlorine bond stretch. |

Candidate B: 5-Chloro-4-methoxy-2(1H)-pyridinone

This second candidate for Gimeracil Impurity 7 is listed by other major suppliers.[3][4][5]

| Property | Value |

| Chemical Name | 5-Chloro-4-methoxy-2(1H)-pyridinone |

| CAS Number | 1227600-22-7 |

| Molecular Formula | C₆H₆ClNO₂ |

| Molecular Weight | 159.57 g/mol |

Chemical Structure

Caption: Structure of 5-Chloro-4-methoxy-2(1H)-pyridinone.

Predicted Spectroscopic Data

The proton NMR for this candidate would be distinguishable from Candidate A, primarily by the presence of two aromatic protons.

| Predicted Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.0 - 7.5 | Singlet | 1H | Pyridinone CH (position 6) | A singlet for the proton adjacent to the nitrogen. |

| ~ 6.0 - 6.5 | Singlet | 1H | Pyridinone CH (position 3) | A singlet for the proton adjacent to the carbonyl group. |

| ~ 3.7 - 4.1 | Singlet | 3H | Methoxy (OCH₃) | Protons of the methoxy group will appear as a singlet. |

| ~ 10.0 - 12.0 | Broad Singlet | 1H | Amide NH | The amide proton, which may be exchangeable with D₂O. |

The ¹³C NMR will reflect the simpler structure compared to Candidate A.

| Predicted Shift (ppm) | Assignment | Rationale |

| ~ 160 - 165 | Carbonyl (C=O) | The carbonyl carbon of the pyridinone. |

| ~ 150 - 155 | C-O (methoxy) | The carbon attached to the methoxy group. |

| ~ 130 - 135 | C-Cl | The carbon bonded to chlorine. |

| ~ 115 - 120 | CH (position 6) | The protonated carbon adjacent to the nitrogen. |

| ~ 100 - 105 | CH (position 3) | The protonated carbon adjacent to the carbonyl. |

| ~ 55 - 60 | Methoxy (OCH₃) | The carbon of the methoxy group. |

The mass spectrum will show a different molecular ion peak compared to Candidate A.

| m/z Value | Assignment | Rationale |

| ~ 159.0 / 161.0 | [M]+ / [M+2]+ | The molecular ion peak, again showing the characteristic 3:1 isotopic pattern for a chlorine-containing compound. This is a key differentiator from Candidate A. |

| Other fragments | Fragmentation products | Expect losses of CO, CH₃, and Cl. |

The IR spectrum will be similar in some respects to Candidate A, but will lack the nitrile peak.

| Wavenumber (cm⁻¹) | Assignment | Rationale |

| ~ 3200 - 3400 | N-H stretch | A broad absorption for the amide N-H. |

| ~ 1640 - 1670 | C=O stretch (amide) | A strong absorption for the pyridinone carbonyl. |

| ~ 1550 - 1600 | C=C stretch | Ring C=C stretching vibrations. |

| ~ 1200 - 1250 | C-O stretch (asymmetric) | Aryl-ether stretching. |

| ~ 1000 - 1050 | C-O stretch (symmetric) | |

| ~ 700 - 800 | C-Cl stretch | Carbon-chlorine bond stretch. |

Experimental Protocols

While actual spectra are not publicly available, a general workflow for acquiring this data is presented below.

Caption: General workflow for spectroscopic analysis of Gimeracil Impurity 7.

Conclusion and Recommendations

The identity of Gimeracil Impurity 7 is currently ambiguous in the public domain, with commercial suppliers providing reference standards for two different chemical structures under the same name. This guide provides a detailed predictive analysis of the NMR, MS, and IR spectroscopic data for both potential candidates: 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile (Candidate A) and 5-Chloro-4-methoxy-2(1H)-pyridinone (Candidate B).

Key Differentiating Features:

-

Molecular Weight: Candidate A (184.58 g/mol ) vs. Candidate B (159.57 g/mol ). This is the most definitive differentiator and is easily confirmed by MS.

-

¹H NMR: Candidate A is expected to show one aromatic proton signal, while Candidate B should show two.

-

¹³C NMR: The number of signals and their shifts will differ, with Candidate A having an additional signal for the nitrile carbon and the carbon it is attached to.

-

IR Spectroscopy: The presence of a C≡N stretch at ~2220-2260 cm⁻¹ is a clear marker for Candidate A, which will be absent in the spectrum of Candidate B.

It is imperative for any researcher working with "Gimeracil Impurity 7" to first confirm the identity of their reference standard using these spectroscopic techniques, particularly mass spectrometry, before proceeding with any quantitative analysis or method development. Relying solely on the supplier's label without independent verification could lead to significant errors in drug development and quality control.

References

-

SynZeal. Gimeracil Impurity 7 | 147619-40-7. [Link]

Sources

The Genesis of a Trace Contaminant: An In-depth Technical Guide to the Origin and Formation of Gimeracil Impurity 7

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical analysis of the origins and formation mechanisms of a critical impurity associated with the anti-cancer agent Gimeracil, designated as Gimeracil Impurity 7. As a compound that plays a vital role in enhancing the efficacy of fluoropyrimidine-based chemotherapies, the purity of Gimeracil is paramount to its safety and therapeutic function. This document will navigate the complexities of its synthesis and degradation pathways to illuminate the genesis of this specific impurity, offering valuable insights for process optimization and quality control.

It is crucial to note that the designation "Gimeracil Impurity 7" has been inconsistently applied in commercially available reference standards. This guide will address the two primary chemical entities identified under this name, providing a distinct analysis for each.

Part 1: The Synthesis-Related Impurity - 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile

One of the compounds identified as Gimeracil Impurity 7 is a direct precursor in a common industrial synthesis of Gimeracil. Its presence in the final active pharmaceutical ingredient (API) is a clear indicator of an incomplete final hydrolysis step.

Chemical Identity

| Parameter | Value |

| Chemical Name | 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile |

| Synonyms | 3-Cyano Gimeracil Methyl Ether |

| CAS Number | 147619-40-7[1][2] |

| Molecular Formula | C7H5ClN2O2[1][2] |

| Molecular Weight | 184.58 g/mol [1] |

Formation Pathway: A Remnant of Synthesis

The formation of this impurity is intrinsically linked to a specific and widely utilized synthetic route for Gimeracil. This pathway commences with the condensation of malononitrile and trimethyl orthoacetate, leading to the formation of 3-cyano-4-methoxy-2(1H)-pyridone after several steps.[3] This intermediate is then chlorinated to yield 5-chloro-3-cyano-4-methoxy-2(1H)-pyridone, which is the compound identified as this particular Gimeracil Impurity 7.[3][4] The final step in this synthesis is the hydrolysis of this intermediate under acidic conditions, which removes both the cyano and methoxy groups to yield Gimeracil.[3][4]

The persistence of 5-chloro-3-cyano-4-methoxy-2(1H)-pyridone in the final Gimeracil product is a direct consequence of an incomplete hydrolysis reaction. Factors such as reaction time, temperature, and acid concentration can influence the efficiency of this final conversion.

Part 2: The Degradation-Related Impurity - 5-Chloro-4-methoxy-2(1H)-pyridinone

The second chemical entity also referred to as Gimeracil Impurity 7 is 5-Chloro-4-methoxy-2(1H)-pyridinone. The origin of this impurity is less definitive but is likely a product of Gimeracil degradation, particularly under oxidative stress, or a byproduct from an alternative synthetic route.

Chemical Identity

| Parameter | Value |

| Chemical Name | 5-Chloro-4-methoxy-2(1H)-pyridinone |

| Synonyms | Methoxy Gimeracil |

| CAS Number | 1227600-22-7[5][6] |

| Molecular Formula | C6H6ClNO2[5][6] |

| Molecular Weight | 159.57 g/mol [5] |

Potential Formation Pathways

Gimeracil has demonstrated susceptibility to degradation under oxidative conditions.[3][7][8] Forced degradation studies have shown that while Gimeracil is relatively stable under acidic, alkaline, photolytic, and thermal stress, it undergoes significant degradation in the presence of oxidizing agents like hydrogen peroxide.[7][8] The formation of 5-Chloro-4-methoxy-2(1H)-pyridinone as a degradation product would involve the methylation of the 4-hydroxy group of Gimeracil. While the precise mechanism of this methylation during oxidative degradation is not explicitly detailed in the available literature, it could potentially occur through radical mechanisms initiated by the oxidizing agent, followed by reaction with a methyl source, or through more complex degradation pathways.

Alternatively, this impurity could arise from a different synthetic route for Gimeracil. Some synthesis strategies may involve intermediates with a 4-methoxy group that, if not fully demethylated, could lead to the formation of 5-Chloro-4-methoxy-2(1H)-pyridinone as a byproduct. Without a specific synthetic pathway that directly points to this, this remains a hypothetical but plausible origin.

Part 3: Analytical Methodologies for Detection and Characterization

The detection and quantification of Gimeracil impurities are critical for ensuring the quality and safety of the drug product. A variety of analytical techniques are employed for this purpose, with high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) being the most prominent.

Experimental Protocols

A robust HPLC method is essential for the separation and quantification of Gimeracil and its impurities. A typical stability-indicating HPLC method would involve:

-

Column: A reverse-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size), is commonly used.[5]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where both Gimeracil and the impurities have significant absorbance.

-

Method Validation: The method must be validated according to ICH guidelines to ensure linearity, accuracy, precision, specificity, and robustness.

LC-MS is a powerful technique for the identification and structural elucidation of impurities.

-

Chromatographic Separation: Similar to HPLC, a C18 column is typically used to separate the compounds.

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) is a common technique for ionizing Gimeracil and its impurities.

-

Mass Analyzer: A high-resolution mass spectrometer (HRMS), such as an Orbitrap or a time-of-flight (TOF) analyzer, can provide accurate mass measurements for elemental composition determination.

-

Tandem Mass Spectrometry (MS/MS): Fragmentation analysis (MS/MS) is crucial for structural elucidation by breaking down the parent ion into characteristic fragment ions.

-

Data Presentation: A Comparative Summary

| Analytical Technique | Purpose | Key Parameters |

| HPLC-UV | Quantification, Purity Testing | C18 column, UV detection, Mobile phase composition |

| LC-HRMS | Identification, Structural Elucidation | ESI source, High-resolution mass analyzer, Accurate mass measurement |

| LC-MS/MS | Structural Confirmation | Collision-induced dissociation, Fragmentation pattern analysis |

| NMR Spectroscopy | Definitive Structural Elucidation | 1H NMR, 13C NMR, 2D NMR (COSY, HSQC, HMBC) for unambiguous structure determination of isolated impurities. |

Conclusion

The term "Gimeracil Impurity 7" can refer to at least two distinct chemical entities with different origins. 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile is a synthesis-related impurity arising from incomplete hydrolysis of a key intermediate. In contrast, 5-Chloro-4-methoxy-2(1H)-pyridinone is likely a degradation product, potentially formed under oxidative stress, or a byproduct of an alternative synthetic pathway. A thorough understanding of the specific manufacturing process and degradation pathways of Gimeracil is essential for controlling the levels of these impurities. The implementation of robust analytical methods, such as HPLC and LC-MS, is critical for the accurate detection, identification, and quantification of these and other potential impurities, thereby ensuring the quality, safety, and efficacy of Gimeracil.

References

-

Parmar, R., Rajput, S. and Mohan, A. (2025) Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. International Journal of Analytical Mass Spectrometry and Chromatography, 13, 1-19. doi: 10.4236/ijamsc.2025.131001. [Link]

-

ZHANG Naihua, MA Yongjie, BAO Guanglong, SUN Yanyun, ZHANG Guimin. Industrial Synthetic Process of Gimeracil. Chinese Journal of Pharmaceuticals. 2022, 53(01): 65-68. [Link]

-

Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form. National Institutes of Health. [Link]

- Gimeracil composition and preparation method thereof. CN104592102A.

-

What is Gimeracil used for? - Patsnap Synapse. (2024-06-15). [Link]

- Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. Vertex AI Search.

-

Gimeracil Impurities Manufacturers & Suppliers - Daicel Pharma Standards. [Link]

-

Development and Validation of a Stability-Indicating RP-HPLC Method for Simultaneous Estimation of Gimeracil, Oteracil, and Tegafur in Bulk and Dosage forms in the presence of Stress Degradation Impurities. ResearchGate. [Link]

- Refining method for preparing gimeracil. CN103159673B.

-

What is the mechanism of Gimeracil? - Patsnap Synapse. (2024-07-17). [Link]

-

Gimeracil Impurity 7 | 147619-40-7 - SynZeal. [Link]

Sources

- 1. CN103159673B - Refining method for preparing gimeracil - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Industrial Synthetic Process of Gimeracil [cjph.com.cn]

- 4. CN104592102A - Gimeracil composition and preparation method thereof - Google Patents [patents.google.com]

- 5. rjptonline.org [rjptonline.org]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil [scirp.org]

Gimeracil degradation products and pathways

An In-Depth Technical Guide to the Degradation Products and Pathways of Gimeracil

Foreword

Gimeracil, chemically known as 5-chloro-2,4-dihydroxypyridine, is a critical component in modern combination chemotherapy. It functions as a potent inhibitor of dihydropyrimidine dehydrogenase (DPD), the primary enzyme responsible for the catabolism of 5-fluorouracil (5-FU).[1][2] In clinical practice, gimeracil is combined with the 5-FU prodrug tegafur and a gastrointestinal protectant, oteracil.[3] By preventing the breakdown of 5-FU, gimeracil significantly enhances its bioavailability and prolongs its therapeutic effect, thereby improving treatment outcomes for patients with advanced gastric and other cancers.[1][2]

Given its pivotal role, ensuring the stability and purity of gimeracil is paramount. The formation of degradation products can not only reduce the therapeutic efficacy of the drug but also introduce potentially toxic impurities. This guide provides a comprehensive technical overview of gimeracil's degradation profile, focusing on the pathways, the identity of its degradants, and the robust analytical methodologies required for their study. It is designed for researchers, analytical scientists, and formulation experts in the pharmaceutical industry, offering field-proven insights grounded in regulatory expectations and scientific rigor.

Part 1: The Intrinsic Stability and Degradation Profile of Gimeracil

Understanding the inherent stability of an active pharmaceutical ingredient (API) is the foundation of drug development. This is achieved through forced degradation studies, where the drug substance is subjected to stress conditions exceeding those of accelerated stability testing.[4] These studies, mandated by the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B, are designed to elucidate potential degradation pathways and validate that our analytical methods are "stability-indicating"—capable of separating and quantifying the API from any impurities that may arise.[5][6]

Gimeracil's Response to Standard Stress Conditions

Forced degradation studies on gimeracil have revealed a distinct and critical stability profile. While the molecule demonstrates remarkable resilience under several stress conditions, it has one significant vulnerability.

-

Acid & Alkaline Hydrolysis: Minimal to no degradation is observed when gimeracil is subjected to acidic and alkaline conditions.[1][7]

-

Thermal Stress: The compound is largely stable when exposed to heat.[1][7]

-

Photolytic Stress: Exposure to light, as per ICH Q1B guidelines, does not lead to significant degradation.[1][7]

-

Oxidative Stress: This is the primary degradation pathway for gimeracil. The molecule is highly susceptible to oxidation, leading to the formation of numerous degradation products.[1][7]

This profile dictates that the focus for formulation, packaging, and analytical method development must be on mitigating and monitoring oxidative degradation.

The Oxidative Degradation Pathway

The principal mechanism of gimeracil degradation involves oxidation. A key study successfully identified fourteen previously unreported degradation products (DPs) under oxidative stress using high-resolution mass spectrometry (HRMS).[1][7] A significant subset of these degradants involves the incorporation of one, two, or three oxygen atoms into the parent molecule, suggesting a cascade of oxidation events.[1][7]

The following diagram illustrates the general proposed pathway where gimeracil undergoes successive oxidation steps.

Caption: Oxidative degradation cascade of Gimeracil.

Part 2: A Self-Validating Experimental Workflow for Degradation Analysis

A trustworthy protocol is a self-validating one. This means the experimental design inherently includes the controls and challenges necessary to prove the validity of its results. The following sections detail a robust workflow for investigating gimeracil degradation, from stress induction to analytical method validation.

Protocol: Forced Degradation of Gimeracil

This protocol is designed to intentionally degrade gimeracil to a target level of 5-20%, which is sufficient to produce and detect degradants without destroying the sample, a key recommendation from ICH guidelines.[5]

Objective: To generate potential degradation products of gimeracil for identification and to challenge the specificity of a stability-indicating analytical method.

Materials:

-

Gimeracil reference standard

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Water, HPLC grade or Milli-Q

-

Hydrochloric acid (HCl), 1N

-

Sodium hydroxide (NaOH), 1N

-

Hydrogen peroxide (H₂O₂), 3% solution

-

Class A volumetric flasks and pipettes

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of gimeracil at a concentration of approximately 0.25 mg/mL in a 50:50 mixture of a suitable aqueous buffer and acetonitrile.[1]

-

Stress Conditions:

-

Acid Hydrolysis: Mix equal volumes of the stock solution and 1N HCl. Keep at 60°C for a specified time (e.g., 2 hours). Withdraw samples at intervals, neutralize with an equivalent amount of 1N NaOH, and dilute to the working concentration.

-

Alkaline Hydrolysis: Mix equal volumes of the stock solution and 1N NaOH. Keep at 60°C for a specified time. Withdraw samples, neutralize with 1N HCl, and dilute.

-

Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a specified time (e.g., 24 hours). Withdraw samples and dilute.

-

Thermal Degradation: Store the stock solution at 80°C. A parallel sample should be stored at the recommended storage condition as a control.

-

Photolytic Degradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[4][8] A control sample must be wrapped in aluminum foil to protect it from light.

-

-

Sample Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating LC-MS method detailed in the next section.

Causality Behind Choices:

-

Why 5-20% Degradation? This range is considered optimal because it is significant enough to ensure that major degradation products are formed at detectable levels but not so extensive that it leads to complex secondary degradation, which can obscure the primary pathways.[5][9]

-

Why Neutralize Samples? Halting the degradation reaction by neutralization is critical to ensure that the sample analyzed is representative of a specific time point and that no further degradation occurs in the autosampler.

-

Why a Photolytic Dark Control? This is a cornerstone of a valid photostability study. It allows the scientist to unequivocally distinguish between degradation caused by light versus degradation caused by thermal stress from the light source.[8]

Caption: Workflow for Gimeracil forced degradation studies.

Part 3: The Analytical Engine: A Stability-Indicating LC-MS Method

The credibility of any degradation study rests on the analytical method's ability to separate all degradation products from the parent API and from each other. For structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable, with High-Resolution Mass Spectrometry (HRMS) being the gold standard.[1]

Recommended LC-HRMS Protocol

The following method parameters are synthesized from published, validated methods for gimeracil and its degradants.[1][7]

| Parameter | Recommended Condition | Rationale (The "Why") |

| LC System | UPLC/HPLC | Provides the necessary resolving power for complex mixtures. |

| Column | Waters X-Bridge C18 (250 x 4.6 mm, 3.5 µm) or equivalent | C18 chemistry provides excellent retention for polar and non-polar compounds. |

| Mobile Phase A | 0.05% Formic Acid in Water | Provides protons for positive mode electrospray ionization and is MS-compatible. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reverse-phase chromatography. |

| Gradient Elution | 0% to 30% B over 30 minutes | A gradient is essential to elute compounds with a range of polarities and ensure separation of closely eluting degradants from the parent peak. |

| Flow Rate | 0.5 mL/min | A typical analytical flow rate balancing resolution and run time. |

| Column Temp | Ambient or controlled (e.g., 25°C) | Ensures reproducible retention times. |

| Injection Volume | 10 µL | Standard volume for analytical LC. |

| UV Detection | 248 nm | Gimeracil has a UV absorbance maximum around this wavelength.[1] |

| MS System | Q-Exactive Orbitrap HRMS or equivalent | Provides high mass accuracy (<5 ppm) for confident elemental composition determination and high resolution to separate isobaric interferences. |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is suitable for polar molecules like gimeracil. |

| Data Acquisition | Full MS / dd-MS2 (TopN) | This mode automatically selects the most intense ions from the full scan for fragmentation (MS/MS), providing structural information.[7] |

Method Validation: The Pillar of Trustworthiness

Once developed, the method must be validated according to ICH Q2(R1) guidelines to prove it is fit for purpose.[10][11] The specificity of the method is the most critical parameter for a stability-indicating assay.

Specificity Demonstration:

-

Analyze the blank (diluent), placebo (if applicable), gimeracil reference standard, and each of the stressed samples.

-

Success Criteria: The gimeracil peak should be free from any co-eluting peaks in the stressed samples. This is confirmed by assessing peak purity using a PDA detector and, more definitively, by examining the mass spectra across the peak to ensure it is homogenous. All degradation product peaks should be adequately resolved from the gimeracil peak (Resolution > 1.5).

Caption: Workflow for development of a stability-indicating method.

Part 4: Data Interpretation and Structural Elucidation

The final step is to analyze the rich dataset generated by the LC-HRMS.

Identifying Degradation Products

A comparison of the chromatograms from the stressed samples against the unstressed control will reveal new peaks. The most compelling evidence comes from the oxidative stress sample, which will show multiple new peaks not present in the control or other stress conditions.[1]

Structural Elucidation with HRMS

For each new peak, the HRMS data provides two key pieces of information:

-

Exact Mass (from Full MS): The high-accuracy mass measurement allows for the prediction of the elemental formula. For example, a mass shift of +15.9949 Da from gimeracil corresponds to the addition of one oxygen atom.

-

Fragmentation Pattern (from MS/MS): The fragmentation data reveals how the molecule breaks apart. By piecing together these fragments, scientists can deduce the location of the modification (e.g., where the oxygen atom was added) and propose a definitive structure for the degradation product.[1][7]

Summary of Known Oxidative Degradation Products

The following table summarizes key findings from the literature on gimeracil's oxidative degradants.[1]

| Designation | Proposed Formula | Mass Shift from Gimeracil | Comment |

| DP-4, DP-5 | C₅H₄ClNO₃ | +1 O | Incorporation of one oxygen atom. |

| DP-8, DP-9, DP-10 | C₅H₄ClNO₄ | +2 O | Incorporation of two oxygen atoms. |

| DP-12 | C₅H₄ClNO₅ | +3 O | Incorporation of three oxygen atoms. |

Conclusion

The degradation profile of gimeracil is dominated by its susceptibility to oxidation. It remains highly stable under hydrolytic, thermal, and photolytic stress. This knowledge is critical for pharmaceutical development, guiding the selection of excipients, manufacturing processes, and packaging to protect the drug substance and product from oxidative damage. The establishment of a robust, specific, and validated stability-indicating LC-HRMS method is not merely a regulatory requirement but a scientific necessity to ensure the ongoing safety and efficacy of this vital anticancer agent. Future work should focus on the definitive structural confirmation of all 14 identified degradants and an assessment of their potential biological activity.

References

-

Parmar, R., Rajput, S. and Mohan, A. (2025) Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. International Journal of Analytical Mass Spectrometry and Chromatography, 13, 1-19. [Link]

-

ICH Harmonised Tripartite Guideline. (2005). Validation of analytical procedures: Text and methodology Q2(R1). [Link]

-

Pharmareviewer. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

Pal, A. K., & Raja, S. (2024). Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form. Archives of Razi Institute, 79(2), 287–302. [Link]

-

Singh, S., et al. (2016). Forced Degradation Studies. MedCrave online Journal of Analytical & Pharmaceutical Research. [Link]

-

Alsante, K. M., et al. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

-

Patel, Y., et al. (2021). ICH GUIDELINES: STRESS DEGRADATION STUDY. International Journal of Creative Research Thoughts (IJCRT). [Link]

-

Raju, R. R., et al. (2023). liquid chromatography dependent stability indicating methodology: development and authentication for formulations of capsule type containing tegafur, gimeracil, and oteracil. International Journal of Applied Pharmaceutics. [Link]

-

Parmar, R., Rajput, S., & Mohan, A. (2025). Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. Scientific Research Publishing Inc.[Link]

-

Raju, R. R., et al. (2023). LIQUID CHROMATOGRAPHY DEPENDENT STABILITY INDICATING METHODOLOGY: DEVELOPMENT AND AUTHENTICATION FOR FORMULATIONS OF CAPSULE TYPE CONTAINING TEGAFUR, GIMERACIL, AND OTERACIL. ResearchGate. [Link]

-

Kunala, A., et al. (2023). Simultaneous Determination of Gimeracil, Oteracil, and Tegafur in Pure Blend and their Combined Capsules by Stability-indicating UPLC Method. Research Journal of Pharmacy and Technology. [Link]

-

ICH Harmonised Tripartite Guideline. (1996). Photostability testing of new drug substances and products Q1B. [Link]

-

Wikipedia. (n.d.). Tegafur/gimeracil/oteracil. [Link]

-

Pal, A. K., & Raja, S. (2024). Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry... ResearchGate. [Link]

-

Pal, A. K., & Raja, S. (2024). Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry... PubMed. [Link]

-

Parmar, R., Rajput, S., & Mohan, A. (2025). Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil. Semantic Scholar. [Link]

-

Patsnap. (2024). What is the mechanism of Gimeracil? Patsnap Synapse. [Link]

-

Parmar, R. B. (2021). Impurity Profiling, Isolation, Characterisation and Degradation Kinetics of Impurities in Some Anticancer Drugs. ProQuest. [Link]

-

Kulkarni, A. A., et al. (2022). A Rapid UPLC Technique for Quantification of Tegafur, Oteracil and Gimeracil in Bulk and Pharmaceuticals and its Validation. Semantic Scholar. [Link]

Sources

- 1. Identification and Structure Elucidation of Novel Forced Degradation Products of Gimeracil [scirp.org]

- 2. What is the mechanism of Gimeracil? [synapse.patsnap.com]

- 3. Tegafur/gimeracil/oteracil - Wikipedia [en.wikipedia.org]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. ijcrt.org [ijcrt.org]

- 7. scirp.org [scirp.org]

- 8. database.ich.org [database.ich.org]

- 9. biopharminternational.com [biopharminternational.com]

- 10. rjptonline.org [rjptonline.org]

- 11. Characterization of Forced Degradants of Tegafur, Gimeracil, and Oteracil Potassium by Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry and Simultaneous Estimation of Triple Combination in Drug Substance and Finished Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Genotoxic Landscape of Gimeracil Impurities: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gimeracil, a critical component in combination chemotherapy, plays a vital role by inhibiting dihydropyrimidine dehydrogenase (DPD), thereby enhancing the efficacy of fluoropyrimidine-based drugs.[1][2][3] As with any active pharmaceutical ingredient (API), the purity of Gimeracil is paramount to ensure patient safety. Impurities arising from the synthesis, degradation, or storage of Gimeracil can pose significant health risks, particularly if they possess genotoxic potential—the ability to damage DNA and potentially lead to carcinogenic effects.[4][5][6] This technical guide provides a comprehensive framework for the assessment and control of potential genotoxic impurities (GTIs) in Gimeracil, grounded in current regulatory expectations and scientific best practices. We will delve into the identification of potential impurities, the strategic application of in silico predictive models, and the definitive in vitro assays required to characterize and mitigate genotoxic risk.

Introduction: The Imperative of Impurity Profiling in Gimeracil

Gimeracil's mechanism of action, the inhibition of DPD, is crucial for maintaining therapeutic concentrations of 5-fluorouracil (5-FU).[1][2][3][7] However, the synthetic pathways leading to Gimeracil, a pyridine derivative, can introduce a variety of impurities.[1][7] These may include unreacted starting materials, intermediates, byproducts, and degradation products.[1][8][9] The presence of such impurities, even at trace levels, can impact the safety and efficacy of the final drug product.[1]

The primary concern with certain impurities is their potential for genotoxicity. Genotoxic compounds can interact with DNA, leading to mutations, chromosomal aberrations, and an increased risk of cancer.[4][5] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) M7 guideline, have established stringent requirements for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals.[10][11][12] This guide will navigate the principles of ICH M7 and their practical application to Gimeracil.

Identifying Potential Gimeracil Impurities: A Proactive Approach

A thorough understanding of the Gimeracil synthesis process is the foundation for identifying potential impurities. Common impurities can include related pyridine derivatives and byproducts from side reactions.[1] For instance, 5-Chloro-4-methoxy-2(1H)-pyridinone has been identified as a Gimeracil impurity.[1]

Forced degradation studies, as stipulated by ICH guidelines, are instrumental in identifying potential degradation products that may form under various stress conditions such as acid, base, oxidation, heat, and light.[9] A recent study on Gimeracil revealed that while it is relatively stable under acidic, alkaline, photolytic, and thermal stress, it is susceptible to significant degradation under oxidative conditions, leading to the formation of numerous previously unreported degradation products.[9]

Table 1: Known and Potential Impurities of Gimeracil

| Impurity Name/Class | Potential Origin | Reference |

| 5-Chloro-4-methoxy-2(1H)-pyridinone | Synthesis-related | [1] |

| Pyridine derivatives | Synthesis-related | [1] |

| Oxidative degradation products | Degradation | [9] |

| Unreacted starting materials & intermediates | Synthesis-related | [1] |

The Core of Genotoxicity Assessment: A Multi-tiered Strategy

The assessment of genotoxicity for pharmaceutical impurities follows a structured, risk-based approach as outlined in the ICH M7 guideline.[10][13] This strategy is designed to be both scientifically rigorous and efficient, prioritizing resources for impurities that pose the greatest potential risk.

In Silico Assessment: The First Line of Defense

The initial step in evaluating the genotoxic potential of an impurity is through computational toxicology, specifically using (Quantitative) Structure-Activity Relationship [(Q)SAR] models.[14][15][16][17][18] This in silico approach predicts the mutagenic potential of a chemical based on its structure.[16]

The ICH M7 guideline recommends the use of two complementary (Q)SAR methodologies: an expert rule-based system and a statistical-based system.[14][17]

-

Expert Rule-Based Systems (e.g., Derek for Windows): These systems contain a knowledge base of "structural alerts," which are molecular substructures known to be associated with genotoxicity.[19][20][21][22] The presence of a structural alert in an impurity's chemical structure raises a concern for potential genotoxicity.[19]

-

Statistical-Based Systems (e.g., MCASE, MC4PC): These models use statistical algorithms to compare the chemical structure of the impurity to a large database of compounds with known genotoxicity data to predict its potential mutagenicity.[21]

A positive prediction from either of these in silico models for a Gimeracil impurity would classify it as a potential mutagen, warranting further experimental testing.[14]

Caption: Initial workflow for genotoxicity assessment of Gimeracil impurities.

The Ames Test: The Gold Standard for Mutagenicity Screening

When an in silico assessment raises a concern, the next step is to perform a bacterial reverse mutation assay, commonly known as the Ames test.[23][24][25] This in vitro assay is a cornerstone of genotoxicity testing and is highly predictive of mutagenic potential.[24][25]